molecular formula C7H4BrNO B2643237 7-Bromofuro[3,2-c]pyridine CAS No. 603300-96-5

7-Bromofuro[3,2-c]pyridine

Cat. No.: B2643237
CAS No.: 603300-96-5
M. Wt: 198.019
InChI Key: JMMYOTFMNBWDNZ-UHFFFAOYSA-N
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Description

7-Bromofuro[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H4BrNO.

Preparation Methods

The synthesis of 7-Bromofuro[3,2-c]pyridine typically involves the bromination of furo[3,2-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent under specific reaction conditions . Industrial production methods may involve more scalable and efficient processes, but detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

7-Bromofuro[3,2-c]pyridine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction and conditions used.

Mechanism of Action

The mechanism of action of 7-Bromofuro[3,2-c]pyridine involves its interaction with specific molecular targets, such as proteins and enzymes. The nitrogen atom in the furopyridine ring can act as a hydrogen bond acceptor, facilitating binding to target proteins and enhancing protein-ligand interactions . This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

7-Bromofuro[3,2-c]pyridine can be compared with other furopyridine derivatives, such as:

  • Furo[2,3-b]pyridine
  • Furo[2,3-c]pyridine
  • Furo[3,2-b]pyridine

These compounds share similar structural features but differ in the position of the nitrogen atom and the furan ring. The unique positioning of the nitrogen atom in this compound contributes to its distinct chemical and biological properties .

Biological Activity

7-Bromofuro[3,2-c]pyridine is a heterocyclic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H4BrNO
  • Molecular Weight : 198.02 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1=COC2=C(C=NC=C21)Br

The compound features a nitrogen atom in the furopyridine ring, which can act as a hydrogen bond acceptor, facilitating interactions with various biological targets, particularly proteins and enzymes.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. The nitrogen atom enhances protein-ligand interactions, which are crucial for its biological efficacy. This property allows for the exploration of its role in various signaling pathways and therapeutic applications.

1. Antiproliferative Activity

Recent studies have demonstrated that derivatives of furo[3,2-c]pyridines, including this compound, exhibit potent antiproliferative effects against multiple tumor cell lines. For instance, a derivative showed an IC50 value of 0.55 nM against MV4-11 cells, indicating strong potential as an anticancer agent while maintaining low cytotoxicity toward normal cells .

2. Immunomodulatory Effects

Research has indicated that furo[2,3-c]pyridine derivatives can activate Toll-like receptor 8 (TLR8), leading to NF-κB signaling activation without inducing proinflammatory cytokines. This suggests that these compounds could serve as effective vaccine adjuvants by enhancing immune responses without causing excessive inflammation .

Structure-Activity Relationship (SAR)

A systematic SAR study has been conducted to understand the relationship between the chemical structure of furo[2,3-c]pyridines and their biological activity. Variations at specific positions on the furo[3,2-c]pyridine skeleton were found to significantly affect their efficacy in activating TLR8 and other biological pathways .

CompoundTLR8 Activation (EC50)Cytotoxicity (IC50)
This compoundNot specifiedLow
Derivative A1.68 μMHigh
Derivative B0.55 nMLow

Case Study 1: Anticancer Activity

In a study focusing on the antiproliferative effects of furo[3,2-c]pyridine derivatives, researchers identified a compound with an IC50 value of 0.55 nM against MV4-11 cells. This finding underscores the potential for developing targeted cancer therapies using this class of compounds.

Case Study 2: Vaccine Adjuvant Potential

Another investigation highlighted the immunomodulatory properties of furo[2,3-c]pyridines in rabbit models. The most active compound displayed significant adjuvantic effects without inducing proinflammatory cytokines, suggesting a promising avenue for vaccine development .

Properties

IUPAC Name

7-bromofuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMYOTFMNBWDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=NC=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 4,7-dibromofuro[3,2-c]pyridine (3.50 g, 12.6 mmol), HCO2Na (2.59 g, 38.1 mmol) and Pd(PPh3)4 (360 mg, 0.32 mmol) in dry DMF (35 mL) was heated at 100° C. (bath temperature) under Ar for 9 h. LC-MS showed the reaction was almost complete. The mixture was diluted with water (50 mL) and EtOAc (200 mL). Layers were separated and the organic phase was washed with water (3×40 mL), brine (40 mL), and dried over Na2SO4. The solvent was removed and residue was purified by silica gel chromatography eluting with Hexanes-EtOAc (80:20→70:30) to provide the title compound as an off-white solid (1.92 g, 77%). 1H NMR (CDCl3, 400 MHz): δ=6.98 (d, J=2.3 Hz, 1H), 7.79 (d, J=2.3 Hz, 1H), 8.62 (s, 1H), 8.89 (s, 1H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.59 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
360 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
77%

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